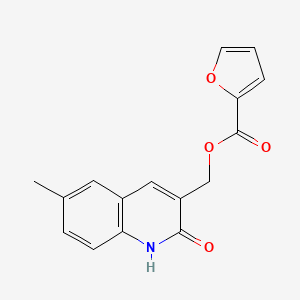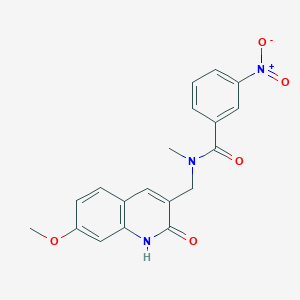
N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylbutanamide is a synthetic compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the development of new drugs and therapies.
Applications De Recherche Scientifique
N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylbutanamide has shown potential applications in various scientific research fields. This compound has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylbutanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. This compound has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation and pain in animal models. It has also been shown to have anticonvulsant effects and can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylbutanamide in lab experiments is its potential as a therapeutic agent for various diseases. This compound has shown promising results in preclinical studies and may have the potential to be developed into a new drug. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.
Orientations Futures
There are several future directions for the research on N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylbutanamide. One area of research could focus on the development of new drugs based on this compound. Another area of research could investigate the potential of this compound as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and its effects on different physiological systems.
Méthodes De Synthèse
The synthesis of N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-methylbutanamide involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 3-(4-chlorophenyl)-1,2,4-oxadiazole. This intermediate is then reacted with benzyl bromide and N-methylbutanamide in the presence of a base to yield the final product.
Propriétés
IUPAC Name |
N-benzyl-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-24(14-15-6-3-2-4-7-15)19(25)9-5-8-18-22-20(23-26-18)16-10-12-17(21)13-11-16/h2-4,6-7,10-13H,5,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGGNCLWMNMRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

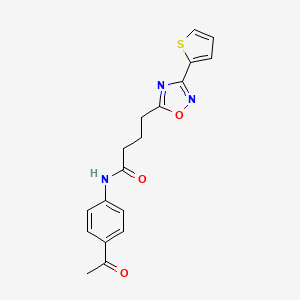
![3,4-dimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697068.png)
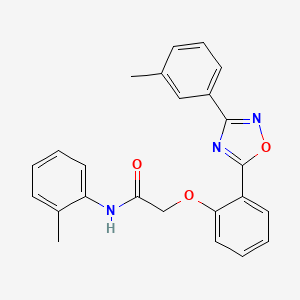

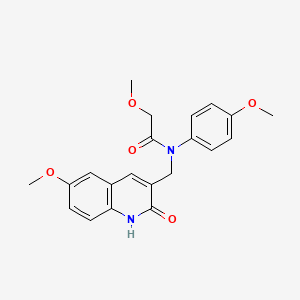

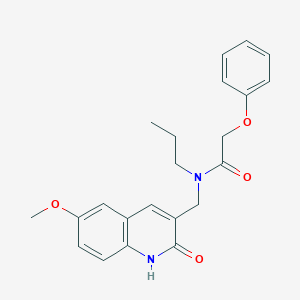

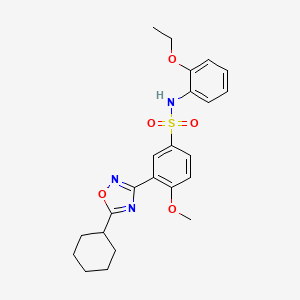
![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7697136.png)

